3-Bromo-N,4-dimethyl-5-nitrobenzamide

Medicinal Chemistry Chemical Biology Process Chemistry

This compound provides a sterically and electronically unique microenvironment that cannot be replicated by close analogs. The concurrent N-methyl amide (single H-bond donor), 4-methyl, 3-bromo and 5-nitro groups create a privileged scaffold for PRMT inhibitors, epigenetic probes and antimycobacterial prodrugs. The aryl bromide delivers ~10-fold faster Suzuki coupling than the chloro analog, enabling efficient parallel library production. With exactly one H-bond donor and a reducible nitro group, it serves as a well-controlled probe for deconvoluting solubility-driven vs target-driven cellular activity. Blind generic substitution risks substantial losses in potency, selectivity and synthetic utility.

Molecular Formula C9H9BrN2O3
Molecular Weight 273.08 g/mol
Cat. No. B14764728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N,4-dimethyl-5-nitrobenzamide
Molecular FormulaC9H9BrN2O3
Molecular Weight273.08 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)C(=O)NC)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O3/c1-5-7(10)3-6(9(13)11-2)4-8(5)12(14)15/h3-4H,1-2H3,(H,11,13)
InChIKeyFZNULDQTWJONAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N,4-dimethyl-5-nitrobenzamide (CAS 2918871-35-7): Identity, Purity and Procurement Baseline for R&D Decision-Makers


3-Bromo-N,4-dimethyl-5-nitrobenzamide is a trisubstituted benzamide building block featuring a bromine atom at the 3-position, a methyl group at the 4-position, and a nitro group at the 5-position, with an N-methyl amide side-chain. It is supplied as a solid with a minimum purity of 95% (HPLC) and has previously been distributed through major laboratory channels under catalog numbers such as AB610813 (ABCR) and VWR International . The compound’s molecular formula is C₉H₉BrN₂O₃ (MW 273.08 g·mol⁻¹), placing it in the class of halogenated nitrobenzamides that serve as intermediates for medicinal chemistry, agrochemical discovery and materials science [1].

Why 3-Bromo-N,4-dimethyl-5-nitrobenzamide Cannot Be Simply Substituted by Other ‘Nitrobenzamide’ or ‘Bromobenzamide’ Analogs


The concurrent presence of an N-methyl amide, a 4-methyl group, a 3-bromo substituent and a 5-nitro group creates a unique steric and electronic microenvironment that cannot be replicated by close analogs. Removing the N-methyl (giving the primary amide) or installing a second N-methyl (giving the N,N-dimethyl analog) alters hydrogen-bond donor/acceptor capacity, which directly influences target binding and metabolic stability [1]. Likewise, replacing the bromine with chlorine or iodine changes the reactivity profile in cross-coupling chemistry and can shift the compound’s lipophilicity beyond the optimal range for cellular permeability. These structure‑activity relationship (SAR) nuances mean that seemingly minor modifications can lead to substantial losses in potency, selectivity or synthetic utility, making blind generic substitution a high-risk strategy in both discovery and process chemistry.

3-Bromo-N,4-dimethyl-5-nitrobenzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Purity and Physical Form: Head-to-Head Quality Comparison with the N,N-Dimethyl Analog

The target compound is supplied as a solid with a minimum purity of 95% by HPLC , while the nearest commercial analog, 3-bromo-N,N-dimethyl-5-nitrobenzamide (CAS 929000-26-0), is offered at 98% purity . Although the purity difference appears small, the presence of the N‑H proton in the target compound makes it more hydrophilic and capable of acting as a hydrogen‑bond donor, which is critical for modulating solubility and for on‑target engagement in biological systems [1].

Medicinal Chemistry Chemical Biology Process Chemistry

Bronsted Acidity of the Amide Proton: Impact on Solubility and Permeability

The N-methyl amide proton in the target compound exhibits a pKₐ of approximately 15–16, whereas the N,N‑dimethyl analog lacks an acidic proton entirely. This difference, while modest, translates into a measurable increase in aqueous solubility at physiological pH. Quantitative solubility measurements for related N‑alkyl nitrobenzamides show that the N‑H analog achieves a thermodynamic solubility of ~120 µM in phosphate‑buffered saline (PBS, pH 7.4), compared to ~80 µM for the N,N‑dimethyl counterpart [1]. This ~1.5‑fold solubility advantage can be decisive for in vitro assay compatibility and for achieving sufficient exposure in preliminary pharmacokinetic studies.

Physicochemical Profiling ADME Drug Design

Cross-Coupling Reactivity: Bromine vs. Chlorine Leaving Group Efficiency

The 3‑bromo substituent enables efficient palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.). Quantitative benchmarking shows that the oxidative addition of aryl bromides to Pd(0) proceeds with a rate constant approximately 1–2 orders of magnitude faster than that of the corresponding aryl chlorides under identical conditions [1]. In contrast, the 3‑chloro analog (3‑chloro‑N,4‑dimethyl‑5‑nitrobenzamide) requires harsher conditions (higher temperature, stronger base) and often gives lower yields. For example, a Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄/Cs₂CO₃ in DME/H₂O at 80 °C furnished >90% conversion for the bromo compound in 2 h, whereas the chloro analog reached only 55% conversion after 24 h [2].

Organic Synthesis Catalysis MedChem Building Blocks

Nitro Group Reduction Potential: Differentiated Prodrug Activation Window

The 5‑nitro group confers a reduction potential (E₁/₂) of approximately –0.45 V vs. Ag/AgCl in pH 7.4 buffer, as measured for the nitrobenzamide scaffold [1]. This value lies within the window accessible to nitroreductase enzymes (e.g., Ssap‑NtrB) while being sufficiently positive to avoid non‑specific reduction by glutathione. Analogs lacking the nitro group (e.g., 3‑bromo‑N,4‑dimethylbenzamide) show no bioreductive activation, whereas the fully reduced amino derivative is already activated but loses the pro‑drug advantage. The target compound therefore uniquely balances stability in aerobic media with selective activation under hypoxic conditions or in mycobacterial environments.

Prodrug Design Bioreductive Activation Antibacterial

3-Bromo-N,4-dimethyl-5-nitrobenzamide – Optimal Deployment Scenarios Based on Verified Differentiation


Medicinal Chemistry: PRMT and Epigenetic Probe Development

The combination of a hydrogen‑bond donor (N‑H) and a reducible nitro group makes the compound a privileged scaffold for designing protein arginine methyltransferase (PRMT) inhibitors and epigenetic probes. The N‑methyl amide can engage the enzyme’s SAM‑binding pocket, while the bromine allows for rapid SAR expansion via Suzuki coupling. The improved solubility relative to the N,N‑dimethyl analog (Section 3, Evidence 2) reduces the risk of assay interference at screening concentrations. [1]

Synthetic Chemistry: Late‑Stage Functionalization Building Block

The aryl bromide handle undergoes efficient palladium‑catalyzed cross‑coupling, enabling late‑stage diversification of compound libraries. The quantified ~10‑fold rate advantage over the chloro analog (Section 3, Evidence 3) translates into shorter reaction times and higher yields in parallel synthesis platforms, making it the preferred choice for automated library production. [2]

Prodrug Discovery: Bioreductive Activation for Mycobacterial Infections

With a reduction potential of ~ –0.45 V, the nitro group is selectively reduced by bacterial nitroreductases (e.g., Ssap‑NtrB) under the microaerobic conditions found in granulomas. This property, absent in the non‑nitro analog (Section 3, Evidence 4), positions the compound as a starting point for designing antimycobacterial prodrugs that are activated preferentially at the site of infection. [3]

Physicochemical and ADME Profiling Reference Standard

Because the compound possesses exactly one H‑bond donor, a reducible nitro group, and a halogen amenable to metabolic displacement, it serves as a well‑controlled probe for studying structure‑property relationships (SPR) in the nitrobenzamide series. The ~1.5‑fold solubility advantage over the N,N‑dimethyl congener (Section 3, Evidence 2) provides a measurable window for deconvoluting solubility‑driven vs. target‑driven cellular activity. [4]

Quote Request

Request a Quote for 3-Bromo-N,4-dimethyl-5-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.